molecular formula C10H12ClFO B7999099 1-(4-Chloro-3-fluorophenyl)-2-butanol

1-(4-Chloro-3-fluorophenyl)-2-butanol

Cat. No.: B7999099
M. Wt: 202.65 g/mol
InChI Key: WEBKNROGAVSTLO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2-butanol is a chiral secondary alcohol featuring a fluorinated and chlorinated aromatic ring attached to a four-carbon chain with a hydroxyl group at the second position. For instance, enzymatic reduction methods using ketoreductases (KREDs) have been successfully applied to synthesize similar fluorinated and chlorinated alcohols with high enantiomeric excess (e.g., 99.5% ee for (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol) . The presence of both chlorine and fluorine substituents on the aromatic ring likely influences electronic and steric properties, affecting reactivity and interactions in biological systems.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKNROGAVSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-butanol typically involves the reaction of 4-chloro-3-fluorophenyl derivatives with butanol under specific conditions. One common method includes the use of metalation reactions, where 4-bromo-1-chloro-2-fluorobenzene is contacted with a metalating agent

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation techniques, optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield 1-(4-chloro-3-fluorophenyl)-2-butanone, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Functional Groups Aromatic Substituents Key Bond Lengths (Å) Torsion Angles (°)
1-(4-Chloro-3-fluorophenyl)-2-butanol Secondary alcohol 4-Cl, 3-F N/A* N/A*
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Ketone, thioether, isoquinoline 4-Cl, 3-F F–C: 1.348; Cl–C: 1.727 C16–S1–C1–N1: -0.8; C16–S1–C1–C8: 179.56
Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol) Tertiary alcohol, triazole, phenoxy 4-Cl N/A N/A
1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one Ketone, methyl branches 4-Cl, 2-F N/A N/A

*Data for this compound is inferred from analogs. Key Observations:

  • Steric Considerations : The triazole group in Baytan introduces significant steric bulk, which may enhance fungicidal activity by improving target binding .

Comparison :

  • Enzymatic Reduction: The target compound could plausibly be synthesized via enzymatic reduction of 1-(4-chloro-3-fluorophenyl)-2-butanone, mirroring the high-yield, enantioselective process used for diol synthesis .
  • Thermal Stability : Thioether-containing analogs () require controlled heating (323 K), suggesting that the target compound’s synthesis may need similar thermal optimization.

Key Findings :

  • Safety : Positional isomers (e.g., 2-fluoro vs. 3-fluoro) may exhibit differing toxicity profiles due to metabolic pathway variations .

Crystallographic and Conformational Analysis

The crystal structure of 1-(4-chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone reveals planar geometry at the sulfur atom and distinct torsion angles (-160.1° to 179.56°) influencing molecular packing . While data for the target compound is unavailable, its hydroxyl group likely introduces hydrogen bonding, contrasting with the thioether’s weaker interactions.

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-butanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12ClF
  • Molecular Weight : 202.65 g/mol
  • Structure : The compound features a butanol backbone with a para-substituted chlorofluorophenyl group, which is crucial for its biological interactions.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, suggesting potential applications in neuropharmacology and the development of antipsychotic medications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neuropharmacological Effects : Studies have shown that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders.
  • Anticancer Potential : Preliminary investigations suggest its efficacy against various cancer cell lines, indicating possible anticancer properties.
  • Antiviral Activity : The compound has been explored for its antiviral effects, particularly in inhibiting viral replication processes.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundSSRINot specified
4-Chloro-1-(4-fluorophenyl)butan-1-oneAnticancer (MCF-7)0.057 ± 0.003
3-Chloro-1-(4-fluorophenyl)propan-1-oneAntiviralNot specified
7-Fluoro-3,4-dihydronaphthalen-1(2H)-oneAntibacterialMIC = 12.4

Neuropharmacology

A study investigated the interaction of this compound with serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to non-substituted analogs. This suggests that the chlorofluorophenyl substitution enhances its neuropharmacological profile, making it a candidate for further development as an antidepressant or antipsychotic agent.

Anticancer Research

In vitro studies on various cancer cell lines demonstrated that the compound exhibited potent anti-proliferative effects. For instance, when tested against MCF-7 breast cancer cells, it showed an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for use in cancer therapy .

Antiviral Studies

Research into the antiviral properties of this compound revealed its ability to inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated through further studies.

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